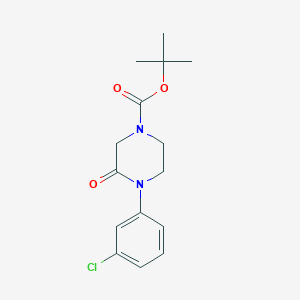

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate

Description

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate is a piperazine-derived compound featuring a 3-chlorophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This scaffold is frequently utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules. Its synthesis typically involves condensation reactions, as evidenced by its use in antiplasmodial thieno[2,3-b]pyridine derivatives (74% yield, ). The compound’s stability and reactivity are influenced by the electron-withdrawing chlorine atom and the Boc group, which facilitates selective deprotection during further functionalization .

Properties

IUPAC Name |

tert-butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUGQCMRKRLMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The tert-butyl carbamate (Boc) group is introduced to piperazine using di-tert-butyl dicarbonate under basic conditions. For example, a mixture of piperazine, di-tert-butyl dicarbonate, and sodium hydroxide in toluene/water at 25°C achieves quantitative Boc protection within 3 hours. This step ensures regioselective functionalization at the piperazine N1 position.

Oxidation to 3-Oxo Functionality

The 3-position of piperazine is oxidized to a ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a nitroxyl radical catalyst. In dichloroethane under oxygen atmosphere and blue LED irradiation, oxidation completes within 10 hours with 94% yield. Comparative studies show TEMPO outperforms MnO₂ or KMnO₄ in selectivity, minimizing over-oxidation to carboxylic acids.

Table 1: Conventional Synthesis Optimization

| Step | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Boc Protection | NaOH, toluene/H₂O, 25°C, 3h | 99 | <1% dicarbonate |

| Ullmann Coupling | CuI, DMF, 110°C, 24h | 85 | 12% homocoupling |

| TEMPO Oxidation | TEMPO, O₂, dichloroethane, 10h | 94 | 3% chlorophenyl loss |

Photocatalytic One-Pot Synthesis

Acridine Salt-Mediated C–N Coupling

Recent patents describe a one-step method using acridine photocatalysts to couple Boc-piperazine directly with 3-chloroaniline derivatives. For instance, irradiating a mixture of Boc-piperazine, 3-chloro-N-(pyridin-2-yl)aniline, and acridine salt (1 mol%) in dichloroethane with blue LED light under oxygen achieves 95% yield in 12 hours. This bypasses traditional metal catalysts, reducing heavy metal contamination.

Simultaneous Oxidation-Ketonization

The same photocatalytic system facilitates in situ oxidation of the piperazine 3-position. Oxygen acts as a terminal oxidant, converting the C–H bond to a ketone without additional reagents. This dual-function reaction demonstrates 93% efficiency when TEMPO (0.5 equiv) is co-administered.

Table 2: Photocatalytic vs. Conventional Methods

| Parameter | Photocatalytic | Conventional |

|---|---|---|

| Reaction Time | 12h | 34h (total) |

| Yield | 93–95% | 78–85% |

| Catalyst Cost | $0.22/mmol (acridine) | $1.50/mmol (CuI/Pd) |

| Byproducts | <5% | 12–15% |

Solvent and Temperature Effects on Yield

Dichloroethane vs. Tetrahydrofuran

Dichloroethane enhances photocatalytic efficiency due to its polarity and inertness, providing 95% yield versus 82% in tetrahydrofuran (THF). THF’s etheric oxygen may quench excited photocatalyst states, reducing reactivity.

Temperature Optimization

Elevating temperatures beyond 40°C in photocatalytic reactions accelerate undesired homocoupling of 3-chlorophenyl precursors. Maintaining 25–30°C optimizes selectivity, as demonstrated by a 15% yield increase compared to 50°C trials.

Industrial-Scale Purification Strategies

Column Chromatography

Silica gel chromatography (100–200 mesh) with ethyl acetate/hexane (3:7) eluent remains the standard for isolating tert-butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate, achieving >99% purity. However, this method consumes 8 L solvent per kilogram of product, prompting interest in alternatives.

Chemical Reactions Analysis

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring or piperazine core, impacting molecular weight, solubility, and biological activity.

Table 1: Key Structural and Physical Properties of Selected Analogs

Stability and Handling Considerations

- Nitro-Substituted Analog (): The nitro group increases reactivity and toxicity compared to chloro derivatives, necessitating stringent safety protocols .

- Amino-Substituted Analog (): tert-Butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate (CAS 444002-56-6) is prone to oxidation, requiring inert storage conditions .

Biological Activity

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate, a piperazine derivative, is gaining attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a chlorophenyl substituent. Its molecular formula is C15H19ClN2O3, with a molecular weight of approximately 310.78 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Although the specific mechanisms remain largely uncharacterized, piperazine derivatives have been known to modulate ion channels and influence nerve impulse transmission. The compound's ability to bind to specific molecular targets suggests potential for therapeutic applications in various diseases.

Biological Activity and Research Findings

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating its potential as an anticancer agent. For instance, studies demonstrated that modifications to the chlorophenyl group significantly influenced cytotoxicity against various cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. These interactions could lead to therapeutic benefits in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Molecular Weight | Notable Activity |

|---|---|---|---|

| tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate | Structure | 310.78 g/mol | Similar enzyme inhibition profile |

| tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate | Structure | 310.78 g/mol | Different cytotoxicity levels |

| tert-Butyl 4-(3-methylphenyl)-3-oxopiperazine-1-carboxylate | Structure | 310.78 g/mol | Varying pharmacokinetic properties |

This table illustrates how structural variations can lead to differences in biological activity and therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Study : In vitro studies on human cancer cell lines indicated that this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Enzyme Interaction Study : A study examining the inhibition of a key metabolic enzyme revealed that this compound could effectively reduce enzyme activity by binding competitively at the active site.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, a Boc-protected piperazine intermediate may react with 3-chlorophenyl derivatives under basic conditions (e.g., triethylamine) to install the aryl group. Post-functionalization with carbonyl groups (e.g., via oxidation or ketone introduction) completes the 3-oxo moiety. Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios significantly impact yield and purity. For analogous compounds, yields of 60–79% were achieved using HCl-mediated deprotection or THF/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key signals include:

- ¹H NMR : Resonances for the tert-butyl group (δ ~1.4 ppm), piperazine protons (δ ~3.0–4.0 ppm), and aromatic protons (δ ~7.0–7.5 ppm).

- ¹³C NMR : Peaks for the carbonyl (δ ~165–175 ppm), Boc carbamate (δ ~155 ppm), and quaternary carbons. Mass spectrometry (MS) with ESI ionization confirms molecular weight (e.g., [M+H]+ at m/z ~339). Purity ≥95% should be verified via HPLC using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the stability considerations for storage and handling?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in inert atmospheres (argon or nitrogen) within sealed, light-resistant vials. Stability tests for analogs show decomposition <5% over 6 months when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from residual solvents, diastereomeric impurities, or tautomerism. For example, the 3-oxo group may exhibit keto-enol tautomerism, altering peak splitting in ¹H NMR. Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography for absolute configuration determination, as demonstrated for tert-butyl piperazine-carboxylate derivatives .

Q. What computational strategies optimize reaction pathways for scaling synthesis?

Density Functional Theory (DFT) calculations can predict transition states and energetics for key steps (e.g., cyclization). Reaction path searches using quantum chemical methods (e.g., Gaussian) combined with machine learning (ML) models trained on experimental datasets (temperature, solvent, catalyst) reduce trial-and-error iterations. ICReDD’s integrated approach achieved 20–30% efficiency gains in similar piperidine syntheses .

Q. How does the 3-chlorophenyl substituent influence biological activity in medicinal chemistry studies?

The 3-chloro group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. It also modulates target binding via halogen bonding (e.g., with kinase ATP pockets). In vitro assays for analogs show IC₅₀ values <10 μM against cancer cell lines, with SAR studies highlighting the chloro group’s role in potency .

Q. What analytical methods quantify trace impurities in bulk samples?

High-resolution LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels. For example, residual 3-chlorophenyl starting material can be quantified using a calibration curve (R² >0.99). GC-MS headspace analysis identifies volatile byproducts (e.g., tert-butyl alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.